molecular formula C17H20ClN5O5S B10958489 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B10958489
M. Wt: 441.9 g/mol
InChI Key: JZSCJKWLXGZPAX-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20ClN5O5S

Molecular Weight

441.9 g/mol

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-(4-nitrophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H20ClN5O5S/c1-21-16(15(18)10-20-21)11-19-17(24)12-6-8-22(9-7-12)29(27,28)14-4-2-13(3-5-14)23(25)26/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)

InChI Key

JZSCJKWLXGZPAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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